2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
This compound features a pyrimidine core linked to a 1,2,4-oxadiazole ring, which is further substituted with a pyridine-2-carbonyl-functionalized azetidine group. Such structural attributes are commonly leveraged in medicinal chemistry to optimize target binding and pharmacokinetic properties.
Properties
IUPAC Name |
pyridin-2-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c22-15(11-4-1-2-5-16-11)21-8-10(9-21)14-19-13(20-23-14)12-17-6-3-7-18-12/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZOSDUWRYLRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Pyridine-2-carbonyl Group: This step often involves acylation reactions using pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Construction of the 1,2,4-Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrimidine Ring: The final step involves the construction of the pyrimidine ring through condensation reactions involving appropriate amidine or guanidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of specific receptors, thereby modulating their signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Azetidine-Substituted Analogs
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (1:1)
- Molecular Formula : C₉H₁₀ClN₅O
- Key Features : Lacks the pyridine-2-carbonyl group, simplifying the azetidine substituent to a free amine. The hydrochloride salt improves aqueous solubility.
- Comparison : The absence of the pyridine carbonyl reduces lipophilicity (logP) and may decrease metabolic stability compared to the target compound. This analog’s simpler structure could facilitate synthetic accessibility .
- 1-(3-{1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1,2-dimethyl-propyl}-[1,2,4]oxadiazol-5-yl)-azetidin-3-ol Key Features: Incorporates a hydroxyl group on azetidine and a bulky substituted phenyl group. The bulky substituents may restrict conformational flexibility compared to the target compound’s pyridine carbonyl .
Piperidine/Piperazine-Substituted Analogs
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(1-piperazinyl)-pyrimidine hydrochloride (1:2)
- Molecular Formula : C₁₁H₁₆Cl₂N₆O₂
- Key Features : Methoxymethyl and piperazine substituents enhance solubility and basicity.
- Comparison : The piperazine group introduces a protonatable nitrogen, favoring ionic interactions with targets like G protein-coupled receptors (GPCRs). The methoxymethyl group increases hydrophilicity, contrasting with the target compound’s aromatic pyridine moiety .
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
- Molecular Formula : C₁₁H₁₄ClN₅O
- Key Features : Piperidine substituent introduces a 6-membered ring, reducing steric strain compared to azetidine.
- Comparison : The larger piperidine ring may improve metabolic stability but reduce binding specificity due to increased flexibility. The hydrochloride salt enhances bioavailability .
Oxadiazole Ring Modifications
- 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Key Features: Trifluoromethyl group on oxadiazole enhances electron-withdrawing effects and metabolic resistance. Comparison: The benzoic acid moiety introduces acidity (pKa ~4–5), enabling ionic interactions absent in the target compound.
Pharmacological and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | Not Provided | ~350–400 (estimated) | Pyridine-2-carbonyl azetidinyl | Enzyme inhibition, receptor agonists |
| 2-[5-(3-Azetidinyl)-oxadiazolyl]pyrimidine | C₉H₁₀ClN₅O | 239.66 | Azetidinyl, hydrochloride | Solubility-enhanced intermediates |
| 4-[5-(Methoxymethyl)-oxadiazolyl]pyrimidine | C₁₁H₁₆Cl₂N₆O₂ | 335.19 | Methoxymethyl, piperazinyl | GPCR modulation, CNS targets |
| 2-[5-(Piperidin-2-yl)-oxadiazolyl]pyrimidine | C₁₁H₁₄ClN₅O | 267.72 | Piperidinyl, hydrochloride | Antibacterial agents, kinase inhibitors |
Key Observations :
- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than neutral analogs.
- Lipophilicity : Aromatic pyridine or trifluoromethyl groups increase logP, favoring membrane permeability but risking metabolic oxidation .
- Target Selectivity : Bulky substituents (e.g., substituted phenyl in ) may enhance specificity but limit bioavailability.
Biological Activity
The compound 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a heterocyclic structure that has garnered attention for its potential biological activities. The unique combination of the pyrimidine, oxadiazole, and pyridine moieties suggests a diverse range of biological interactions, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Compounds with this scaffold have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds similar to this compound possess notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is supported by findings that highlight its ability to inhibit cancer cell proliferation. Similar compounds have been evaluated for their cytotoxicity against various cancer cell lines, showing promising results. For example, certain derivatives exhibited IC50 values in the low micromolar range against leukemia cells .
Enzyme Inhibition
The mechanism of action for this compound may involve inhibition of specific enzymes. Compounds with structural similarities have been reported to act as inhibitors of ribonucleotide reductase and other key enzymes involved in nucleotide metabolism . This suggests that the compound could potentially interfere with cellular proliferation pathways.
Study 1: Antimicrobial Evaluation
A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested their antimicrobial activity. The most active compounds demonstrated significant inhibition against Mycobacterium bovis, indicating the potential for developing new antitubercular agents .
Study 2: Anticancer Screening
In another investigation, pyridine-based oxadiazole derivatives were screened for anticancer activity. The results showed that certain derivatives had IC50 values ranging from 1.0 to 5.0 µM against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By binding to active sites on target enzymes.
- Receptor Modulation : Acting as agonists or antagonists at specific receptors.
- Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
Q & A
Q. What are the optimal synthetic routes for preparing 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Azetidine functionalization : Reacting azetidin-3-yl derivatives with pyridine-2-carbonyl chloride to introduce the acyl group .
- Oxadiazole formation : Cyclization of amidoxime intermediates with activating agents (e.g., POCl₃ or CDI) under reflux conditions .
- Pyrimidine coupling : Suzuki-Miyaura or nucleophilic aromatic substitution to attach the pyrimidine moiety .
Yield optimization requires strict control of temperature (e.g., 80–100°C for cyclization), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Impurities from incomplete cyclization or side reactions (e.g., hydrolysis) can be minimized using anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- ¹H/¹³C NMR : Identify protons and carbons in the azetidine, oxadiazole, and pyrimidine rings. Overlapping signals (e.g., pyridine vs. pyrimidine protons) can be resolved using 2D techniques like COSY or HSQC .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1550 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. Contradictions in spectral data (e.g., unexpected m/z values) may indicate by-products, requiring column chromatography or recrystallization for purification .
Q. What in vitro assays are appropriate for initial biological activity screening of this compound?
- Antimicrobial activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi, referencing structurally similar oxadiazole derivatives with known activity .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using the compound’s pyrimidine core as a potential ATP-binding site mimic .
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines to assess safety thresholds .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or bacterial enzymes). The pyrimidine and oxadiazole moieties often engage in π-π stacking or hydrogen bonding with active-site residues .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity or solubility. For example, substituents on the azetidine ring may alter electron density and binding affinity .
- MD simulations : Assess stability of ligand-protein complexes over time, identifying conformational changes that affect potency .
Q. How should researchers address contradictions in biological activity data across different studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to rule out experimental variability .
- Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .
- Structural analogs : Compare activity of derivatives with modified azetidine or oxadiazole groups to isolate critical pharmacophores .
Q. What strategies are effective for resolving by-products during large-scale synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions .
- By-product identification : Isolate impurities using preparative HPLC and characterize via X-ray crystallography (if crystalline) or NOESY for stereochemical analysis .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
Q. How can structure-activity relationship (SAR) studies enhance the therapeutic potential of this compound?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on the pyridine or pyrimidine rings to modulate lipophilicity and target engagement .
- Ring hybridization : Replace the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate changes in antibacterial or anti-inflammatory activity .
- Stereochemical probes : Synthesize azetidine enantiomers to assess chirality-dependent bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
